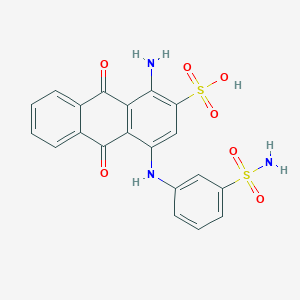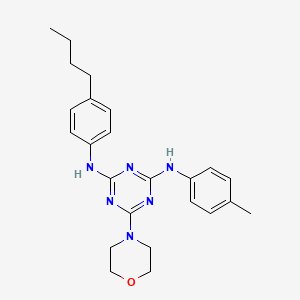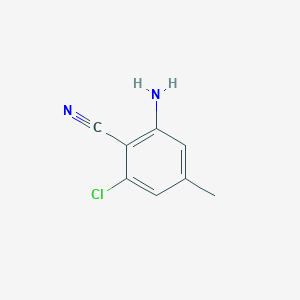
NSC117079
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC117079 is a novel small-molecule inhibitor of pleckstrin homology domain and leucine-rich repeat protein phosphatase (PHLPP). PHLPP is a phosphatase that negatively regulates the Akt signaling pathway, which is involved in various cellular processes such as cell growth, survival, and metabolism. By inhibiting PHLPP, this compound can enhance Akt signaling, making it a potential therapeutic agent for conditions where enhanced Akt activity is beneficial .
Preparation Methods
The synthesis of NSC117079 involves multiple steps, starting from commercially available starting materials. The compound is typically prepared in a laboratory setting using organic synthesis techniques. The synthetic route includes the formation of key intermediates through reactions such as condensation, cyclization, and sulfonation. The final product is purified using chromatographic techniques to achieve high purity .
For industrial production, the synthesis of this compound would likely involve optimization of the laboratory-scale procedures to accommodate larger-scale reactions. This includes the use of larger reaction vessels, more efficient purification methods, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
NSC117079 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles. Common reagents include halides and amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
NSC117079 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PHLPP and its effects on the Akt signaling pathway.
Biology: Employed in cell culture studies to investigate the role of PHLPP in cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Explored as a potential therapeutic agent for conditions such as cancer, where enhanced Akt signaling can promote cell survival and growth.
Industry: Utilized in the development of new drugs targeting the Akt signaling pathway and related cellular processes .
Mechanism of Action
NSC117079 exerts its effects by inhibiting the activity of PHLPP, a phosphatase that dephosphorylates and inactivates Akt. By inhibiting PHLPP, this compound prevents the dephosphorylation of Akt, thereby enhancing Akt signaling. This leads to increased phosphorylation of downstream targets such as FOXO1, ERK1/2, and PKC, which are involved in various cellular processes .
Comparison with Similar Compounds
NSC117079 is compared with other PHLPP inhibitors such as NSC45586 and NSC74429. While all these compounds inhibit PHLPP, they differ in their chemical structures, potencies, and specific effects on cellular processes. For example:
This compound is unique in its specific chemical structure and its ability to enhance neutrophil adhesion and migration, making it a valuable tool for studying the role of PHLPP in various cellular processes .
Properties
IUPAC Name |
1-amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O7S2/c21-18-15(32(28,29)30)9-14(23-10-4-3-5-11(8-10)31(22,26)27)16-17(18)20(25)13-7-2-1-6-12(13)19(16)24/h1-9,23H,21H2,(H2,22,26,27)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSBZAWDPSTOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)N)S(=O)(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2657251.png)
![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2657254.png)
![(E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2657255.png)
![2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2657258.png)

![2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid](/img/structure/B2657260.png)
![2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid](/img/structure/B2657262.png)
![1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine](/img/structure/B2657265.png)
![6-(thiophen-2-ylmethyl)-4-(2-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2657266.png)

![tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate](/img/structure/B2657268.png)
![3-chloro-N-cyano-4-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2657269.png)
![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2657272.png)
